2-chloro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide
Description
The compound 2-chloro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide (CAS: 2034343-98-9) is a sulfonamide derivative with a molecular formula of C₁₈H₂₂ClNO₃S₂ and a molecular weight of 400.0 g/mol . Its structure features a benzenesulfonamide core substituted with a 2-chloro group and a cyclopentylmethyl moiety linked to a thiophene ring bearing a 1-hydroxyethyl substituent. The SMILES representation is CC(O)c1ccc(C2(CNS(=O)(=O)c3ccccc3Cl)CCCC2)s1, highlighting the thiophene-cyclopentane scaffold and sulfonamide pharmacophore .
Properties
IUPAC Name |
2-chloro-N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO3S2/c1-13(21)15-8-9-17(24-15)18(10-4-5-11-18)12-20-25(22,23)16-7-3-2-6-14(16)19/h2-3,6-9,13,20-21H,4-5,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYSDSAOBHAOPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2(CCCC2)CNS(=O)(=O)C3=CC=CC=C3Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, which undergoes a series of functional group transformations to introduce the hydroxyethyl and cyclopentyl groups. The final step often involves the sulfonamide formation through the reaction of the intermediate with benzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone, while substitution of the chloro group with an amine would yield an amine derivative.
Scientific Research Applications
2-chloro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving sulfonamide groups.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis in bacteria. This inhibition can lead to antibacterial effects. Additionally, the compound’s unique structure may enable it to interact with other biological targets, leading to diverse pharmacological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfonamide Moieties
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide
- Molecular Formula: C₁₃H₁₂ClNO₃S
- Molecular Weight : 297.75 g/mol
- Key Features : Lacks the thiophene-cyclopentane unit but retains the benzenesulfonamide core with a 5-chloro-2-methoxyphenyl substituent.
- Biological Activity : Sulfonamide derivatives in this class exhibit herbicidal, anti-malarial, and anti-hypertensive properties .
N-[1-(2-Bicyclo[2.2.1]heptanyl)ethyl]-2-chlorobenzenesulfonamide
- CAS : 1212089-19-4
- Key Features : Replaces the thiophene-cyclopentyl group with a bicycloheptane system.
- Relevance : Demonstrates the versatility of sulfonamide scaffolds in accommodating diverse bicyclic systems for targeted interactions .
2-Chloro-N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)acetamide
Functional Group Variations
(E)-N-((1-(5-(1-Hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3-(thiophen-2-yl)acrylamide
- CAS : 2035017-95-7
- Molecular Formula: C₁₉H₂₃NO₂S₂
- Molecular Weight : 361.5 g/mol
- Key Differences : Replaces the sulfonamide group with an acrylamide linker while retaining the thiophene-cyclopentane motif .
5-Substituted-1,3,4-Oxadiazole-2yl-N-(2-Methoxy-5-Chlorophenyl)-2-Sulfanyl Acetamide
Data Table: Comparative Analysis
Biological Activity
2-chloro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide is a sulfonamide derivative with potential biological activities that warrant detailed exploration. This compound features a complex structure that suggests various mechanisms of action, particularly in the context of cancer therapy and antimicrobial activity.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula : C19H24ClN2O3S
- Molecular Weight : 396.92 g/mol
Biological Activity Overview
Research indicates that sulfonamide derivatives, including the compound , exhibit a range of biological activities, such as antimicrobial, anti-inflammatory, and antitumor effects.
Antimicrobial Activity
Sulfonamides are well-known for their antibacterial properties. In vitro studies have demonstrated that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism typically involves the inhibition of bacterial folic acid synthesis, which is crucial for DNA replication.
Antitumor Activity
Recent studies have focused on the antitumor potential of sulfonamide derivatives. For instance, compounds that share structural similarities with 2-chloro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide have been evaluated for their efficacy against various cancer cell lines.
Case Study 1: Anticancer Activity
A study conducted on a series of thiophene-containing sulfonamides revealed promising results against human cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer). The synthesized compounds exhibited IC50 values indicative of significant cytotoxicity:
| Compound | IC50 (HepG-2) | IC50 (A-549) |
|---|---|---|
| 2-chloro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide | TBD | TBD |
| Comparative Compound A | 4.37 µM | 8.03 µM |
These findings suggest that the compound may induce apoptosis in cancer cells, potentially through mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
In another investigation, various sulfonamide derivatives were tested against common bacterial strains. The results indicated that modifications to the thiophene ring significantly enhanced antibacterial activity:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 2-chloro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide | Staphylococcus aureus | TBD |
| Comparative Compound B | Escherichia coli | TBD |
The proposed mechanisms through which 2-chloro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide exerts its biological effects include:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in folate metabolism in bacteria.
- Induction of Apoptosis : Evidence suggests that certain derivatives can trigger apoptotic pathways in cancer cells by affecting mitochondrial function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
